Protac linker 5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

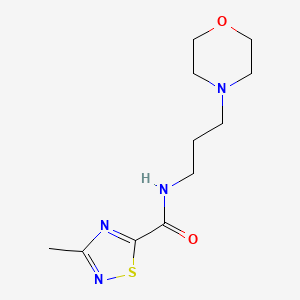

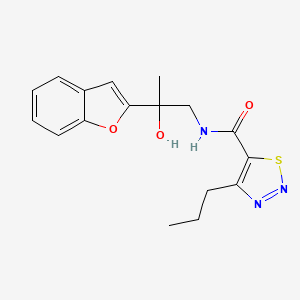

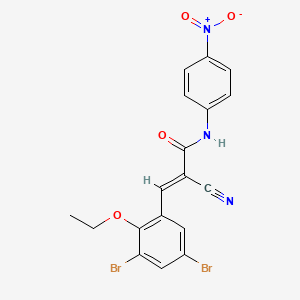

Protac linker 5 is a useful research compound. Its molecular formula is C27H40ClN5O4S and its molecular weight is 566.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Protac Linker 5, like other Proteolysis Targeting Chimeras (PROTACs), is a heterobifunctional molecule designed to degrade disease-related target proteins . The primary targets of PROTACs are proteins that are important for tumorigenesis . These targets include transcription factors, kinases, and important epigenetic effectors from the bromodomain and histone deacetylase (HDAC) families .

Mode of Action

The mode of action of this compound involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . The PROTAC molecule binds to both the E3 ligase and the target protein, bringing them into close proximity . This proximity induces the ubiquitination of the target protein, marking it for degradation by the ubiquitin-proteasome system (UPS) .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system (UPS) . The UPS is a major pathway for intracellular protein degradation and maintenance of balance in vivo . The PROTAC recruits the E3 ligase to the target protein, causing the target protein to be polyubiquitinated . The ubiquitinated protein is then recognized and degraded by the proteasome in the cell .

Pharmacokinetics

The pharmacokinetics of this compound, like other PROTACs, is unique due to its event-driven pharmacology . A PROTAC molecule is capable of catalyzing the degradation of multiple target protein molecules . Due to this catalytic mode of action, PROTACs are required at significantly lower concentrations than traditional small molecule inhibitors .

Result of Action

The result of this compound’s action is the degradation of the target protein . This degradation inhibits the whole biological function of the target protein . PROTACs have been shown to be effective against a variety of diseases, including cancers, neurodegenerative diseases, and inflammations .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. Factors such as the expression levels of the E3 ligase and the target protein, the presence of deubiquitinase activity, and the rate of revival of protein synthesis can all impact the degradation efficiency of a PROTAC . Additionally, the design of the linker connecting the E3 ligase and the target protein is crucial for the efficient binding of PROTACs and the orientation of both proteins in the PROTAC-induced ternary complex .

Analyse Biochimique

Biochemical Properties

Protac Linker 5 plays a crucial role in the biochemical reactions involving PROTACs. It enables the formation of a ternary complex between the protein of interest, the PROTAC, and the E3 ligase . This complex formation is essential for the subsequent ubiquitination and degradation of the target protein . The nature of these interactions is largely determined by the specific properties of this compound, including its length, flexibility, and chemical composition .

Cellular Effects

This compound influences various cellular processes by enabling the targeted degradation of specific proteins. By facilitating the formation of the ternary complex, it allows the PROTAC to recruit the E3 ligase to the protein of interest, leading to its ubiquitination and subsequent degradation . This process can impact cell signaling pathways, gene expression, and cellular metabolism, depending on the function of the degraded protein .

Molecular Mechanism

The molecular mechanism of action of this compound involves facilitating the formation of a ternary complex that leads to the degradation of the target protein . The linker binds to both the protein of interest and the E3 ligase, bringing them into close proximity. This allows the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings may vary depending on factors such as the stability of the PROTAC, the degradation rate of the target protein, and the long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Higher doses may lead to more extensive protein degradation, but could also potentially result in toxic or adverse effects .

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome system, a major metabolic pathway in cells . It interacts with various enzymes in this pathway, including E3 ligases, and can influence metabolic flux and metabolite levels depending on the specific target protein being degraded .

Transport and Distribution

This compound is distributed within cells as part of the PROTAC molecule. Its distribution can be influenced by various factors, including the specific transporters or binding proteins it interacts with .

Subcellular Localization

The subcellular localization of this compound is determined by the localization of the PROTAC molecule. Depending on the target protein and the E3 ligase, the PROTAC may be localized to specific compartments or organelles within the cell .

Propriétés

IUPAC Name |

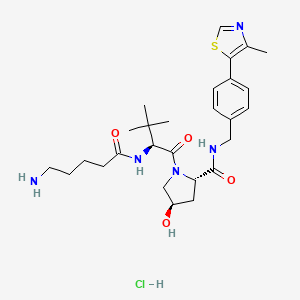

(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N5O4S.ClH/c1-17-23(37-16-30-17)19-10-8-18(9-11-19)14-29-25(35)21-13-20(33)15-32(21)26(36)24(27(2,3)4)31-22(34)7-5-6-12-28;/h8-11,16,20-21,24,33H,5-7,12-15,28H2,1-4H3,(H,29,35)(H,31,34);1H/t20-,21+,24-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJICCZROGLAHNB-BIBCNAKVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCN)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40ClN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2865521.png)

![4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2865525.png)

![1,4-Dioxa-9-azaspiro[5.6]dodecan-10-one](/img/structure/B2865532.png)

![4-[(1-cyclopropanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2865533.png)

![N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide](/img/structure/B2865538.png)